molecular formula C6H15N3O4S B1663342 Galegine sulfate CAS No. 20284-78-0

Galegine sulfate

Cat. No. B1663342
CAS RN: 20284-78-0
M. Wt: 225.27 g/mol
InChI Key: IMNZDWZLEPDBAP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Galegine is a guanidine derivative used in the synthesis of biguanides, metformin, and phenformin as drugs for type 2 diabetes . The molecularly imprinted polymer (MIP) was synthesized for galegine, using galegine as a template molecule, methacrylic acid (MAA) as a functional monomer, ethylene glycol dimethacrylate (EGDMA) as a cross-linker, azobisisobutyronitrile (AIBN) as a reaction initiator, and acetonitrile as a solvent .


Chemical Reactions Analysis

Galegine, isolated from Galega (Galega officinalis L.), has anti-diabetic properties. In a study, silver nanoparticles (AgNPs) loaded onto urea-based periodic mesoporous organosilica (AgNPs/Ur-PMO) were bio-synthesized using G. officinalis leaf extract .

Scientific Research Applications

  • Chemistry

    • A molecularly imprinted polymer (MIP) was synthesized for galegine, using galegine as a template molecule . Methacrylic acid (MAA) was used as a functional monomer, ethylene glycol dimethacrylate (EGDMA) as a cross-linker, azobisisobutyronitrile (AIBN) as a reaction initiator, and acetonitrile as a solvent .
    • The galegine extraction conditions were optimized and graphene nanoparticles were used to increase the adsorption . Different parameters affecting extraction were investigated such as MIP adsorbent amount, pH of solution, effect of the surfactant, and ionic compound to achieve high recovery percent .
    • The recovery percent, limit of detection (LOD), limit of quantification (LOQ), and relative standard deviation (RSD %) were 4.101 μg·mL -1, 12.427 μg·mL -1, and 1.199% ( n =3), respectively .

Safety And Hazards

The safety data sheet for Galegine sulfate includes hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection .

Future Directions

Research on Galegine sulfate could focus on its potential anti-diabetic properties, as it has been used in the synthesis of biguanides, metformin, and phenformin . Further studies could also investigate the effect of type, concentration, and duration of elicitor application on the content of galegine .

properties

IUPAC Name

2-(3-methylbut-2-enyl)guanidine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3.H2O4S/c1-5(2)3-4-9-6(7)8;1-5(2,3)4/h3H,4H2,1-2H3,(H4,7,8,9);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNZDWZLEPDBAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN=C(N)N)C.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40942415
Record name Sulfuric acid--N-(3-methylbut-2-en-1-yl)guanidine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40942415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Galegine sulfate

CAS RN

14279-86-8, 20284-78-0
Record name Guanidine, N-(3-methyl-2-buten-1-yl)-, sulfate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14279-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guanidine, (3-methyl-2-butenyl)-, sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020284780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfuric acid--N-(3-methylbut-2-en-1-yl)guanidine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40942415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Galegine sulfate
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Galegine sulfate
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Galegine sulfate

Citations

For This Compound
16
Citations
K Bednarska, P Kuś, I Fecka - Molecules, 2020 - mdpi.com
… Galegine sulfate and metformin hydrochloride formed only mono-MGO adducts (Table 4). We observed three mono-MGO adducts for galegine sulfate (by analogy to galegine detected …
Number of citations: 19 www.mdpi.com
M Oldham, CV Ransom, MH Ralphs, DR Gardner - Weed science, 2011 - cambridge.org
… Standards were prepared by dilution of 0.107 ml of stock galegine (5 mg ml21 galegine sulfate in water with 50 цg ml21 riddelline N-oxide) into 0.893 ml of water (50 цg ml21 riddelline …
Number of citations: 8 www.cambridge.org
M Azimi, M Ahmadi Golsefidi… - Journal of Medicinal …, 2021 - jmpb.areeo.ac.ir
… At the first, for the synthesis of polymer, 5 mmol of methacrylic acid (functional monomer) with 1 mmol of Galegine sulfate (template) and 9 mL of acetonitrile (solvent) were added and …
Number of citations: 8 jmpb.areeo.ac.ir
G Sachs, RH Collier, RL Shoemaker… - Biochimica et Biophysica …, 1968 - Elsevier
… However sitespecific inhibitors such as phenethyl biguanide and galegine sulfate blocked transport and 02 consumption (Fig. 6). In addition, aurovertin inhibited acid secretion along …
Number of citations: 36 www.sciencedirect.com
WR Todd, LE Laastuen… - Journal of the Fisheries …, 1968 - cdnsciencepub.com
… Guanidine hydrochloride injected in isomolar amounts (to the galegine sulfate) into salmon … Salmon D {{0- g) u'as given 0.02 ml of saline containing 100 pg of galegine sulfate intraper…
Number of citations: 0 cdnsciencepub.com
M Azimi, M Ahmadi Golsefidi… - Journal of Analytical …, 2020 - hindawi.com
… amount of sample was determined from the comparison of the peak area of the sample with the peak area of the standard solution for the diluted (0.1ml of the standard galegine sulfate …
Number of citations: 9 www.hindawi.com
F Davidoff, S Carr - Proceedings of the National Academy of …, 1972 - National Acad Sciences
Pyruvate kinase (EC 2.7.1.40) is inhibited by phenethylbiguanide. The kinetics of inhibition are competitive between biguanide and divalent, but not monovalent, metal cation activators …
Number of citations: 31 www.pnas.org
DL Keister, NJ Minton - Archives of Biochemistry and Biophysics, 1972 - Elsevier
Phenethylbiguanide (DBI) and several other substituted guanidines are effective inhibitors of energy-linked NAD + reduction in Rhodospirillum rubrum chromatophores. Energy (light or …
Number of citations: 6 www.sciencedirect.com
JB Chappell - Journal of Biological Chemistry, 1963 - Elsevier
Methods Rat liver mitochondria were prepared in a medium containing 0.25 M sucrose and 20 mM triethanolamine-hydrochloride buffer, pH 7.2, essentially by the method of Hogeboom…
Number of citations: 122 www.sciencedirect.com
F Davidoff - The Journal of Clinical Investigation, 1968 - Am Soc Clin Investig
… Decamethylene diguanidine (DDG) carbonate was obtained from K & K Laboratories, Inc., Plainview, NY, galegine sulfate and guanidine HCO from Calbiochem, phenethylbiguanide …
Number of citations: 17 www.jci.org

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